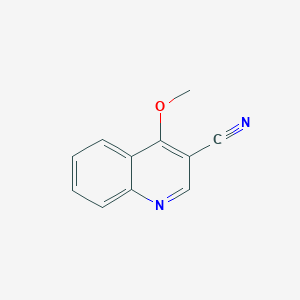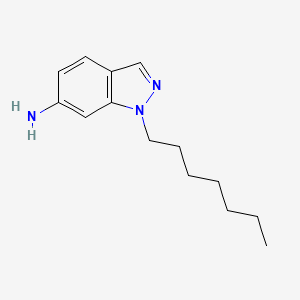![molecular formula C11H8F3N3O B1386504 3-{[2-(Trifluorométhyl)pyrimidin-4-yl]oxy}aniline CAS No. 1086378-43-9](/img/structure/B1386504.png)
3-{[2-(Trifluorométhyl)pyrimidin-4-yl]oxy}aniline
Vue d'ensemble
Description
“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a chemical compound with the molecular formula C11H8F3N3O . It is a derivative of pyrimidine, a class of compounds that are widely used in the design of pesticides and pharmaceutical molecules . This compound is part of a series of novel trifluoromethyl pyrimidine derivatives that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
Applications De Recherche Scientifique
Applications antifongiques
Ce composé a montré des résultats prometteurs en tant qu'agent antifongique. Il présente de bonnes activités antifongiques in vitro contre une variété de champignons, notamment Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae et Sclerotinia sclerotiorum à des concentrations de 50 μg/ml . Ces propriétés en font un candidat potentiel pour le développement de nouveaux traitements antifongiques.
Propriétés insecticides
Les dérivés de la trifluorométhylpyrimidine, y compris 3-{[2-(Trifluorométhyl)pyrimidin-4-yl]oxy}aniline, ont été évalués pour leurs activités insecticides. Ils ont montré une efficacité modérée contre Mythimna separata et Spodoptera frugiperda à 500 μg/ml . Cela suggère son utilisation dans les applications de lutte antiparasitaire en agriculture.
Recherche anticancéreuse
Ces composés ont indiqué certaines activités anticancéreuses contre des lignées cellulaires telles que PC3, K562, Hela et A549 à 5 μg/ml . Bien que l'activité soit inférieure à celle de la doxorubicine, elle ouvre des voies pour des recherches plus approfondies sur les options de traitement du cancer.
Production agricole
Dans le contexte de la production agricole, la résistance et la résistance croisée aux pesticides existants sont des préoccupations croissantes. Les dérivés de This compound peuvent être recherchés pour leur potentiel en tant que pesticides efficaces et novateurs en raison de leur haute spécificité cible et de leur bonne compatibilité environnementale .
Conception de molécules biologiquement actives
La pyrimidine est une molécule cruciale dans la conception de composés biologiquement actifs. La structure biologique unique de This compound en fait une molécule de tête importante pour la création de nouveaux produits pharmaceutiques et pesticides .
Science des matériaux
Le potentiel du composé en tant que bloc de construction pour de nouveaux composés le rend précieux en science des matériaux. Il peut être utilisé dans la synthèse de matériaux présentant des propriétés spécifiques pour diverses applications industrielles.
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
It’s known that some trifluoromethyl pyrimidine derivatives exhibited good in vitro antifungal activities and certain anticancer activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. In addition, it is relatively easy to synthesize and is widely available. However, there are some limitations to using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and it is not very soluble in organic solvents.
Orientations Futures
There are numerous potential future directions for research involving 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. One potential area of research is the development of new and improved synthetic methods for the synthesis of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Another potential area of research is the development of new and improved applications for 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline, such as in the synthesis of pharmaceuticals, organic materials, and fluorescent dyes. Furthermore, research could be conducted to further understand the biochemical and physiological effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Finally, research could be conducted to develop new and improved methods for the detection of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in a sample.
Analyse Biochimique
Biochemical Properties
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKSAJFJGTQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200151 | |
| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086378-43-9 | |
| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
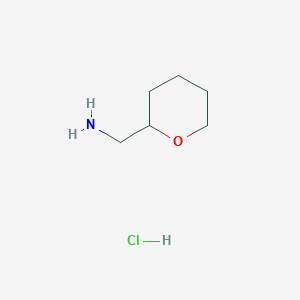
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)


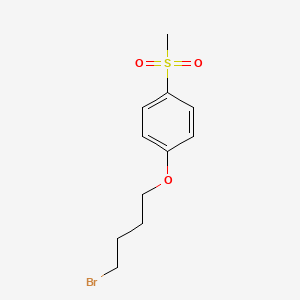
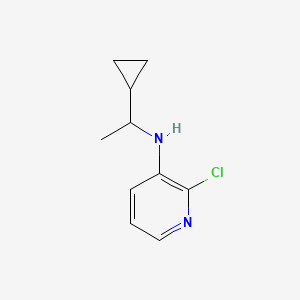
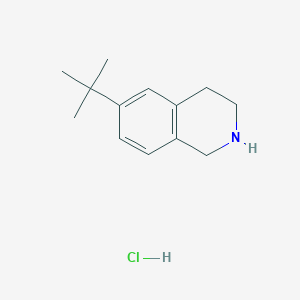
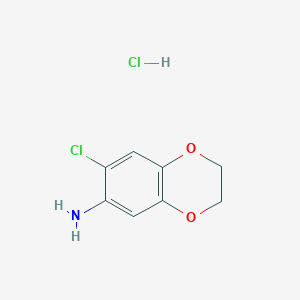

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
